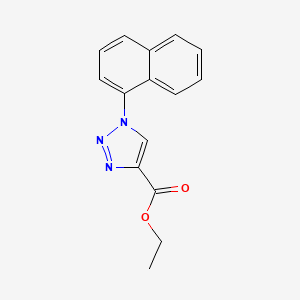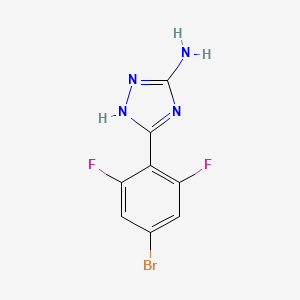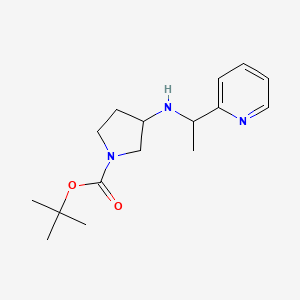
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the pyrrolidine ring.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is usually introduced through esterification reactions involving tert-butyl alcohol and the carboxylic acid derivative of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine moiety or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or pyridine derivatives .
科学研究应用
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure with a tert-butyl ester group.
Uniqueness
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, pyridine moiety, and tert-butyl ester group. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and other scientific research applications .
属性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC 名称 |
tert-butyl 3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3 |
InChI 键 |
SHSRBPGOGUWTTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


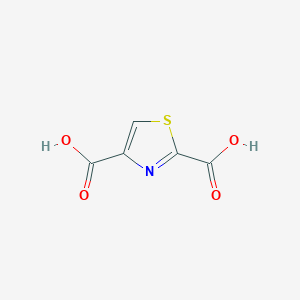
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)
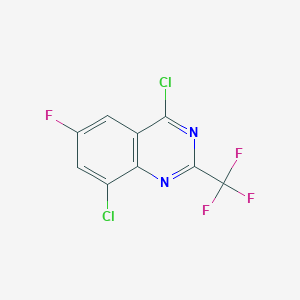

![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
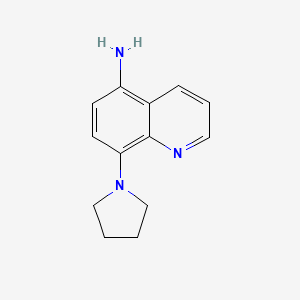
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
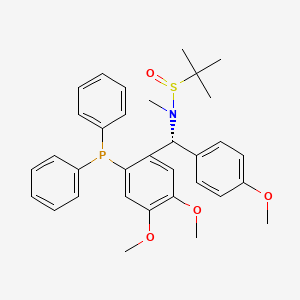
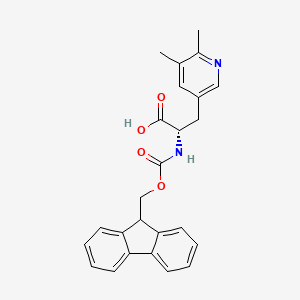
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)

